(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of thiosemicarbazides with α-haloketones . The exact synthesis process for your specific compound might vary depending on the substituents and their positions.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of your specific compound would depend on the positions and types of its substituents.
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions . The specific reactions that your compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their exact structure. In general, they are stable compounds that can exist as solids at room temperature .
Scientific Research Applications
Antifungal Activity
This compound has shown promising results in combating fungal infections. Studies have found that [1,2,4]triazolo[4,3-a]pyridines exhibit excellent antifungal activities against a range of fungi including Phyllosticta Pirina , Sclerotinia sclerotiorum , Rhizoctonia solanii , Fusarium oxysporum , Fusarium nivale , Aspergillus fumigatus , and Candida albicans .
Drug Synthesis
The triazolopyridine ring is a structural fragment present in a number of drugs. Its synthesis and modifications are crucial for the development of new pharmacological agents .
Anticonvulsant Drug Application
Derivatives of trifluoromethyl-1,2,4-triazole have been applied as anticonvulsant drugs. This indicates potential for the compound to be used in the development of treatments for seizure disorders .
GlyT1 Inhibitor
Some trifluoromethyl-1,2,4-triazole derivatives are used as GlyT1 inhibitors. These compounds can regulate glycine levels in the central nervous system and may be useful in treating conditions like schizophrenia .
Anti-HIV-1 Reagent
The compound’s derivatives have also been explored as anti-HIV-1 reagents, suggesting its potential application in antiretroviral therapy .
NK1-Receptor Ligand
Trifluoromethyl-1,2,4-triazole derivatives have been used as NK1-receptor ligands. This application is significant in developing treatments for depression and anxiety .
Kinase Inhibition for Cancer Therapy
A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities against tested cell lines in vitro. This suggests that our compound could be modified for use in cancer therapy .
Agricultural Fungicide Development
Inspired by fungicides containing 1,2,4-triazole and trifluoromethylpyrimidine, novel derivatives have been synthesized for use in agriculture to protect crops from fungal diseases .
Each application provides a unique avenue for scientific research and potential development into practical solutions for health and agriculture.
Chemical Papers Beilstein Journal of Organic Chemistry Frontiers in Chemistry Frontiers in Chemistry Frontiers in Chemistry
Mechanism of Action
The mechanism of action of 1,2,4-triazoles in biological systems often involves binding to enzymes or receptors, which can lead to a variety of biological effects . The exact mechanism of action for your specific compound would depend on its structure and the biological system in which it is acting.
Future Directions
properties
IUPAC Name |
[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12/h5H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWBTIXHHXGUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CN)CC1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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